tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 857730-07-5) is a bicyclic heterocyclic compound featuring a partially saturated pyrrolo[2,3-b]pyridine core and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol . The Boc group enhances stability during synthetic processes, making this compound a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development .
Properties
IUPAC Name |
tert-butyl 2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-5,7H,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOMDLSRFNCYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization and protection of the resulting compound with a tert-butyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolo or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Modified Analogs
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1111637-66-1)
- Molecular Formula : C₁₃H₁₇BrN₂O₂
- Molecular Weight : 313.19 g/mol
- Key Features : Bromine and methyl substituents at positions 5 and 3, respectively.
- Applications : Used in kinase inhibitor synthesis (e.g., HPK1 inhibitors) .
- Safety : Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 494767-22-5)
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 254.71 g/mol
- Key Features : Chlorine substituent and [3,2-c] ring isomerism.
- Properties : Predicted boiling point 370.2°C and density 1.261 g/cm³ .
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 942070-47-5)
Positional Isomers and Structural Variants
tert-Butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS: 1254360-67-2)
- Molecular Formula : C₁₂H₁₆N₂O₂
- Molecular Weight : 220.27 g/mol
- Key Differences : Nitrogen positions shifted ([3,2-b] vs. [2,3-b]), altering electronic properties and hydrogen-bonding capacity .
tert-Butyl 4-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- Key Features: Amino group at position 4 for further functionalization .
Comparative Analysis Table
Key Research Findings
- Synthetic Utility: The Boc group in these compounds facilitates protection during multi-step syntheses. For example, ozonolysis and sodium borohydride reduction achieved 84% yield in HPK1 inhibitor synthesis .
- Reactivity Trends: Bromo and iodo derivatives (e.g., CAS 1111637-66-1) are pivotal in Sonogashira and Suzuki couplings .
- Safety Considerations: Brominated analogs exhibit higher toxicity profiles compared to non-halogenated variants .
Biological Activity
tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antitumor, and other pharmacological effects, supported by case studies and research findings.
- Chemical Formula : CHNO
- Molecular Weight : 220.27 g/mol
- CAS Number : 219834-81-8
Antibacterial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrole derivative A | Staphylococcus aureus | 3.12 µg/mL |
| Pyrrole derivative B | Escherichia coli | 12.5 µg/mL |
| tert-Butyl derivative | Streptococcus agalactiae | 75 µM |
The effectiveness of these compounds suggests that the tert-butyl pyrrole derivatives may also possess similar antibacterial properties, although specific data on this particular compound is limited .
Antitumor Activity
The antitumor potential of pyrrolidine derivatives has been explored in various studies. For example, a systematic study on pyrrole-based compounds indicated significant cytotoxic effects against cancer cell lines:
- Cell Line : MDA-MB-231 (triple-negative breast cancer)
- Effect : Decreased cell viability by 55% at a concentration of 10 µM.
This suggests that this compound could be a candidate for further investigation in cancer therapeutics .
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is often linked to their structural features. The presence of the tert-butyl group enhances lipophilicity, which may improve cell membrane permeability and bioavailability. The nitrogen atoms in the pyrrole ring are crucial for interaction with biological targets, such as enzymes or receptors involved in disease processes.
Case Studies
-
Antibacterial Evaluation :
A study evaluated a series of pyrrole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the pyrrole ring significantly influenced their MIC values, with some compounds showing potent activity comparable to established antibiotics . -
Antitumor Effects :
In another investigation, several pyrrole derivatives were tested for their ability to inhibit tumor growth in vivo using xenograft models. The results demonstrated that certain modifications led to enhanced antitumor efficacy, suggesting a promising avenue for developing new anticancer agents based on the pyrrole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
